molecular formula C14H15NO3S B2508313 N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034592-82-8

N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2508313
M. Wt: 277.34
InChI Key: DQZNGNTUHCDEJC-UHFFFAOYSA-N
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Description

The compound N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized from various thiophene-based precursors and have been the subject of extensive research due to their pharmacological potential.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. In the case of the related compound 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, it is reacted with various reagents to produce a series of novel derivatives. The detailed synthesis procedures are reported, which include the confirmation of the structures by IR, 1H NMR, MS spectral data, and elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often elucidated using X-ray diffraction methods. For instance, the compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide crystallizes in the monoclinic space group and exhibits both intra and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecule .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that contribute to their biological activity. The synthesized compounds are typically screened for their pharmacological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety effects. These activities are compared with those of positive controls such as procaine amide, lidocaine, diazepam, and buspirone .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the presence of functional groups. The acute toxicity of these compounds is determined by their LD50 values, which are assayed to ensure safety. The pharmacological activities are a direct result of the chemical structure and properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into the synthesis and chemical properties of compounds related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide includes the development of novel synthetic routes and exploration of their reactivity. For instance, the convenient preparation of deuterium-substituted furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, through reactions involving corresponding protio-acids with sodium deuterioxide in deuterium oxide, showcases innovative approaches to synthesizing structurally similar compounds (Chadwick, Chambers, Meakins, & Snowden, 1973). Additionally, the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases highlight the chemical reactivity and potential for further functionalization of furan- and thiophene-based compounds (Remizov, Pevzner, & Petrov, 2019).

Potential Biological Applications

The exploration of biological activities, excluding drug dosage and side effects, is a significant area of interest. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplify the potential of furan- and thiophene-containing compounds in addressing infectious diseases. These compounds have shown strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004). Furthermore, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific PET radiotracer indicates the utility of such compounds in noninvasive imaging of neuroinflammation, contributing to the study of neuropsychiatric disorders (Horti et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNGNTUHCDEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide

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